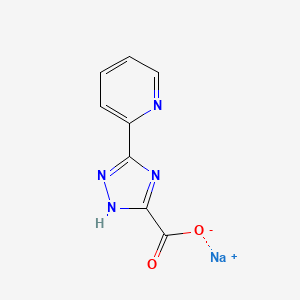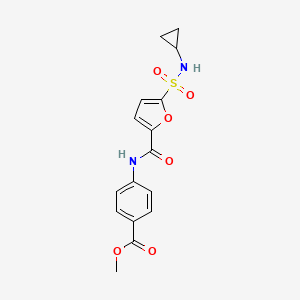![molecular formula C27H25ClN2O5 B2922676 (4Z)-4-[(3-chlorophenyl)methylidene]-12-[(pyridin-2-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane CAS No. 1351663-70-1](/img/structure/B2922676.png)
(4Z)-4-[(3-chlorophenyl)methylidene]-12-[(pyridin-2-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-4-[(3-chlorophenyl)methylidene]-12-[(pyridin-2-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane is a useful research compound. Its molecular formula is C27H25ClN2O5 and its molecular weight is 492.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
- Crystal Structure and Properties : In the study of the synthesis, crystal structure, photoluminescent, and magnetic properties of redox-active compounds, compounds similar to the specified chemical, such as 4-(2-tetrathiafulvalenyl-ethenyl)pyridine derivatives, have been synthesized and characterized. These compounds exhibit interesting luminescence and paramagnetic properties due to their unique structures and components (Pointillart et al., 2009).
Chemical Reactions and Interactions
- Reactivity and Formation of Complexes : The reactivity of similar compounds has been explored in various studies. For instance, the formation of cyclic organosiloxanes from pyridinediol derivatives, highlighting interesting chemical interactions and potential for forming new compounds, is noted in research conducted by Gómez et al. (1999) (Gómez et al., 1999).
Application in Synthesis of Novel Compounds
- Synthesis of Polyhydroxyindolizidines : In the context of organic synthesis, compounds structurally related to "(4Z)-4-[(3-chlorophenyl)methylidene]-12-[(pyridin-2-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one" have been used as intermediates in the synthesis of complex organic molecules like polyhydroxyindolizidines, indicating their potential utility in pharmaceutical and chemical industries (Izquierdo et al., 1999).
Material Science and Engineering
- Supramolecular Structures : The study of supramolecular structures of compounds with similarities in chemical composition demonstrates the potential for the design and engineering of new materials with specific properties. For instance, the formation of tetramers and dimers through hydrogen bonds in certain dioxane derivatives is an example of how chemical properties can be tailored for specific applications (Low et al., 2002).
Catalysis
- Catalytic Applications : Research into platinum-catalyzed intramolecular hydroamination of unactivated olefins showcases the potential catalytic applications of compounds related to "(4Z)-4-[(3-chlorophenyl)methylidene]-12-[(pyridin-2-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one". Such studies contribute to the development of more efficient and selective catalytic processes in organic chemistry (Bender & Widenhoefer, 2005).
Computational Chemistry
- Theoretical Studies and Modeling : Computational studies and theoretical modeling of similar compounds provide insights into their electronic and structural properties. This is essential in predicting reactivity, designing new molecules, and understanding the fundamental aspects of chemical interactions (Arora & Pedireddi, 2003).
Pharmaceutical Research
- Potential Antidepressant and Nootropic Agents : In pharmaceutical research, compounds structurally similar have been synthesized and evaluated for their potential antidepressant and nootropic activities. This highlights the significance of such compounds in the development of new drugs for treating various mental health disorders (Thomas et al., 2016).
Propiedades
IUPAC Name |
(2Z)-2-[(3-chlorophenyl)methylidene]-8-(pyridin-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;1,4-dioxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3.C4H8O2/c24-16-5-3-4-15(10-16)11-21-22(27)18-7-8-20-19(23(18)29-21)13-26(14-28-20)12-17-6-1-2-9-25-17;1-2-6-4-3-5-1/h1-11H,12-14H2;1-4H2/b21-11-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBPYENPUCLSRR-KELDOBJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCO1.C1C2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)Cl)C3=O)OCN1CC5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCO1.C1C2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)Cl)/C3=O)OCN1CC5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[3-(Methanesulfonamido)phenyl]methyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2922594.png)
![(4S)-3-[(2-methylphenyl)sulfonyl]-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}-1,3-thiazolidine-4-carboxamide](/img/structure/B2922595.png)
![1-(4-fluorophenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2922597.png)

![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-fluorobenzoate](/img/structure/B2922600.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](4-methoxyphenyl)methanamine](/img/structure/B2922604.png)


![methyl 1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide](/img/structure/B2922611.png)


![Methyl 2-[4-phenyl-2-(2-pyridinyl)-1,3-thiazol-5-yl]acetate](/img/structure/B2922615.png)
